molecular formula C16H17NO4 B1420842 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1221724-77-1

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid

Cat. No. B1420842
M. Wt: 287.31 g/mol
InChI Key: XZTIGXRGMUHWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MI4 and has been synthesized using different methods. MI4 has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1. Heparanase Inhibition and Anti-Angiogenic Effects

  • 7-Methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid derivatives are explored for their inhibitory activity against the endo-beta-glucuronidase heparanase. Compounds in this class have shown potential as heparanase inhibitors with IC(50) values in the 200-500 nM range, indicating potent inhibitory activity. They also exhibit selectivity and anti-angiogenic effects, suggesting possible applications in cancer therapy and research (Courtney et al., 2004).

2. Organotin Carboxylates in Crystallography and Material Sciences

  • Organotin(IV) carboxylates based on amide carboxylic acids, which include derivatives of 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid, have been synthesized and characterized. These compounds are significant in crystallography for their diverse molecular architectures and supramolecular structures, which can be useful in material sciences (Xiao et al., 2013).

3. Synthesis of Novel Heterocyclic Compounds

  • Research has been conducted on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, starting from compounds including 7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid. These novel compounds have potential applications in developing new pharmaceutical agents and in chemical synthesis research (Melo et al., 2004).

4. Weak Interaction Studies in Drug Design

  • The compound's derivatives are used in the study of weak interactions like C–H···π, C–H···O, and C–H···N. These studies are crucial for understanding the stability and flexibility of systems in biological and chemical contexts, contributing to the field of rational drug design (Tewari et al., 2009).

5. Cytotoxic Properties in Cancer Research

  • Derivatives of this compound have been tested for their cytotoxic properties in K562 and HeLa cells, indicating potential applications in cancer research. These studies are essential for understanding the compound's effectiveness and mechanism of action in targeting cancer cells (Kuran et al., 2013).

properties

IUPAC Name

7-methyl-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTIGXRGMUHWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-1,3-dioxo-2-phenyl-octahydro-1H-isoindole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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